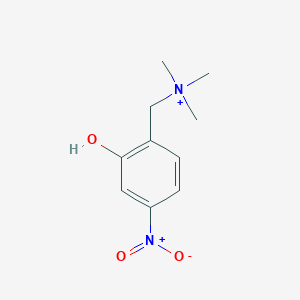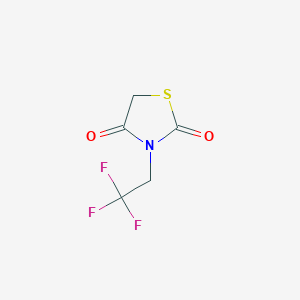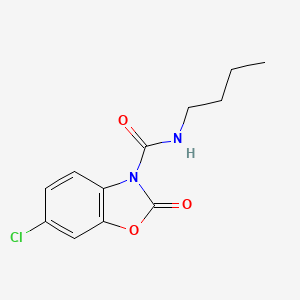![molecular formula C23H22N2O4 B11709296 N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B11709296.png)
N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(E)-(2,3-dimetoxi fenil)metilideno]-2-hidroxi-2,2-difenilacetohidrazida es un compuesto orgánico complejo que pertenece a la clase de las bases de Schiff. Las bases de Schiff se caracterizan por la presencia de un doble enlace carbono-nitrógeno con el átomo de nitrógeno conectado a un grupo arilo o alquilo.
Métodos De Preparación
La síntesis de N'-[(E)-(2,3-dimetoxi fenil)metilideno]-2-hidroxi-2,2-difenilacetohidrazida típicamente implica la reacción de condensación entre 2,3-dimetoxi benzaldehído y 2-hidroxi-2,2-difenilacetohidrazida. La reacción se lleva a cabo generalmente en un disolvente de etanol bajo condiciones de reflujo. El producto se purifica luego por recristalización. Los métodos de producción industrial pueden implicar rutas sintéticas similares, pero a mayor escala, con optimizaciones para el rendimiento y la pureza.
Análisis De Reacciones Químicas
N'-[(E)-(2,3-dimetoxi fenil)metilideno]-2-hidroxi-2,2-difenilacetohidrazida experimenta varias reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio, lo que lleva a la formación de los óxidos correspondientes.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como el borohidruro de sodio, lo que da como resultado la formación de derivados de hidrazida reducidos.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila, donde los grupos metoxi pueden ser reemplazados por otros sustituyentes en condiciones apropiadas.
Los reactivos comunes utilizados en estas reacciones incluyen peróxido de hidrógeno, permanganato de potasio, borohidruro de sodio y varios nucleófilos. Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados.
Aplicaciones Científicas De Investigación
N'-[(E)-(2,3-dimetoxi fenil)metilideno]-2-hidroxi-2,2-difenilacetohidrazida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como ligando en química de coordinación para formar complejos con metales de transición.
Biología: El compuesto exhibe actividad biológica y se investiga por su potencial como agente antimicrobiano y anticancerígeno. Ha mostrado resultados prometedores en la inhibición del crecimiento de ciertas líneas celulares bacterianas y cancerosas.
Medicina: Debido a su actividad biológica, el compuesto se explora por su potencial terapéutico. La investigación está en curso para comprender su mecanismo de acción y eficacia en el tratamiento de diversas enfermedades.
Industria: En el sector industrial, el compuesto se utiliza en el desarrollo de nuevos materiales con propiedades específicas, como una mayor estabilidad y reactividad.
Mecanismo De Acción
El mecanismo de acción de N'-[(E)-(2,3-dimetoxi fenil)metilideno]-2-hidroxi-2,2-difenilacetohidrazida implica su interacción con objetivos moleculares como enzimas y receptores. El compuesto puede unirse a los sitios activos de las enzimas, inhibiendo su actividad y conduciendo a la interrupción de las vías metabólicas. En las células cancerosas, puede inducir la apoptosis al activar vías de señalización específicas. Los objetivos moleculares y las vías exactas involucradas son objeto de investigación en curso.
Comparación Con Compuestos Similares
N'-[(E)-(2,3-dimetoxi fenil)metilideno]-2-hidroxi-2,2-difenilacetohidrazida se puede comparar con otras bases de Schiff y derivados de hidrazida. Compuestos similares incluyen:
N'-[(E)-(2,5-dimetoxi fenil)metilideno]bifenil-4-carbohidrazida: Este compuesto tiene una estructura similar, pero con diferentes sustituyentes en el anillo fenilo, lo que lleva a variaciones en sus propiedades químicas y biológicas.
N'-[(E)-(4-fluorofenil)metilideno]bifenil-4-carbohidrazida: La presencia de un átomo de flúor en este compuesto puede alterar significativamente su reactividad y actividad biológica en comparación con el compuesto dimetoxi-sustituido.
La singularidad de N'-[(E)-(2,3-dimetoxi fenil)metilideno]-2-hidroxi-2,2-difenilacetohidrazida radica en sus sustituyentes específicos, que le confieren propiedades químicas y biológicas distintas, convirtiéndolo en un compuesto valioso para diversas aplicaciones.
Propiedades
Fórmula molecular |
C23H22N2O4 |
|---|---|
Peso molecular |
390.4 g/mol |
Nombre IUPAC |
N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-2-hydroxy-2,2-diphenylacetamide |
InChI |
InChI=1S/C23H22N2O4/c1-28-20-15-9-10-17(21(20)29-2)16-24-25-22(26)23(27,18-11-5-3-6-12-18)19-13-7-4-8-14-19/h3-16,27H,1-2H3,(H,25,26)/b24-16+ |
Clave InChI |
KQPVUYWTXDOQJQ-LFVJCYFKSA-N |
SMILES isomérico |
COC1=CC=CC(=C1OC)/C=N/NC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
SMILES canónico |
COC1=CC=CC(=C1OC)C=NNC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5E)-5-[3-(2,4-dinitrophenoxy)benzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B11709213.png)

![1-[(4-chlorophenyl)sulfonyl]-2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole](/img/structure/B11709226.png)

![(5E)-5-{[5-(4-Fluorophenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11709236.png)
![(E)-[(4-Nitrophenyl)methylidene][(3,5,7-trimethyladamantan-1-YL)methyl]amine](/img/structure/B11709243.png)
![N'~1~,N'~4~-bis[(E)-phenylmethylidene]succinohydrazide](/img/structure/B11709244.png)
![3-(furan-2-yl)-2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxopropanenitrile](/img/structure/B11709252.png)



![2-[({[1-(Butyrylamino)-2,2,2-trichloroethyl]amino}carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11709284.png)
![Benzamide, 4-nitro-N-[(phenylamino)thioxomethyl]-](/img/structure/B11709293.png)
![3-nitro-N-{2,2,2-trichloro-1-[(2-methoxyphenyl)amino]ethyl}benzamide](/img/structure/B11709299.png)
